molecular formula C29H31N3O6 B2736284 methyl 4-(3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)benzoate CAS No. 537700-96-2

methyl 4-(3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)benzoate

Cat. No. B2736284
M. Wt: 517.582
InChI Key: DPCXHBGJTIXRAZ-UHFFFAOYSA-N
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Description

Methyl 4-(3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)benzoate is a useful research compound. Its molecular formula is C29H31N3O6 and its molecular weight is 517.582. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

A novel method for synthesizing 1,3-benzoxazine derivatives involves a three-component reaction of isocyanide and isoquinoline, showcasing the versatility of similar structures in facilitating complex organic reactions (Rostami-Charati, 2013).

Luminescent Properties and Photo-induced Electron Transfer

Research on naphthalimide model compounds with piperazine substitution, such as the compound , has elucidated their luminescent properties and photo-induced electron transfer capabilities, indicating potential applications in sensors and optical materials (Gan et al., 2003).

Antimicrobial Activities

The synthesis of triazole derivatives, including modifications with piperazine, demonstrates antimicrobial properties against various microorganisms, suggesting potential for developing new antimicrobial agents (Bektaş et al., 2007).

Material Science and Chemosensors

A study highlights the creation of a novel nanoprobe by functionalizing carbon dots with a benzo-isoquinolin-based molecule for detecting trace amounts of water in non-aqueous media. This showcases the compound's utility in developing advanced materials for environmental monitoring (Espina Casado et al., 2021).

properties

IUPAC Name

methyl 4-[3-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-2-hydroxypropoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O6/c1-37-29(36)21-8-10-23(11-9-21)38-19-22(33)18-31-14-12-30(13-15-31)16-17-32-27(34)24-6-2-4-20-5-3-7-25(26(20)24)28(32)35/h2-11,22,33H,12-19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCXHBGJTIXRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)benzoate

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